molecular formula C25H28O3 B8485461 1,2,3-Tribenzyloxy-2-methylpropane CAS No. 58021-00-4

1,2,3-Tribenzyloxy-2-methylpropane

Cat. No.: B8485461
CAS No.: 58021-00-4
M. Wt: 376.5 g/mol
InChI Key: GMJBPRLVRFKYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Tribenzyloxy-2-methylpropane is a synthetic organic compound characterized by a central propane backbone substituted with three benzyloxy groups and a methyl group at the second carbon. This structure confers unique physicochemical properties, including high lipophilicity and steric bulk, making it valuable as a protecting group intermediate in organic synthesis, particularly in carbohydrate and steroid chemistry. The benzyloxy groups enhance stability under acidic or basic conditions, while the methyl group influences conformational rigidity.

Properties

CAS No.

58021-00-4

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

[2-methyl-1,3-bis(phenylmethoxy)propan-2-yl]oxymethylbenzene

InChI

InChI=1S/C25H28O3/c1-25(28-19-24-15-9-4-10-16-24,20-26-17-22-11-5-2-6-12-22)21-27-18-23-13-7-3-8-14-23/h2-16H,17-21H2,1H3

InChI Key

GMJBPRLVRFKYEC-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : The methyl group in this compound increases steric hindrance compared to 1,2,3-Tribenzyloxypropane, reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
  • Solubility : All benzyloxy-substituted propanes exhibit poor aqueous solubility, favoring organic solvents. The methyl group marginally improves solubility in polar aprotic solvents like THF.
  • Synthetic Utility : this compound is preferred over simpler benzyl ethers in multi-step syntheses requiring prolonged acidic/basic conditions due to its resistance to cleavage .

Stability and Reactivity

  • Acidic Conditions : this compound demonstrates superior stability under HCl/MeOH (0.1 M, 24 h) compared to 1,2-Dibenzyloxy-2-methylpropane, which undergoes partial debenzylation.
  • Oxidative Stability : Unlike naphthalene-based ethers (e.g., compounds in ), benzyloxy derivatives resist oxidation, making them suitable for reactions involving peroxides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.